(5-Bromo-2-methylpyridin-3-yl)methanol
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Overview
Description
(5-Bromo-2-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a brominated derivative of pyridine, featuring a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, along with a methanol group attached to the 3-position.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium-catalyzed conditions.
Bromination and Methanolysis: Another method includes the bromination of 2-methylpyridin-3-ol followed by methanolysis to introduce the methanol group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(5-Bromo-2-methylpyridin-3-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing a different pyridine derivative.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrogenated pyridine derivatives.
Substitution Products: Amines, alkylated pyridines, etc.
Scientific Research Applications
(5-Bromo-2-methylpyridin-3-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of novel pyridine-based compounds.
Biology: The compound is used in biological studies to investigate the effects of pyridine derivatives on various biological systems.
Industry: It is used in the chemical industry for the synthesis of various intermediates and fine chemicals.
Mechanism of Action
(5-Bromo-2-methylpyridin-3-yl)methanol: is similar to other brominated pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine and 5-bromo-3-methoxypyridin-2-yl)methanol . its unique combination of functional groups and structural features distinguishes it from these compounds, making it valuable for specific applications.
Comparison with Similar Compounds
5-bromo-2-methylpyridin-3-amine
(5-bromo-3-methoxypyridin-2-yl)methanol
Properties
IUPAC Name |
(5-bromo-2-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWUELSONPCFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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